molecular formula C12H17FO2S B12605814 Benzene, 2-[(4-fluorobutyl)thio]-1,4-dimethoxy- CAS No. 648956-83-6

Benzene, 2-[(4-fluorobutyl)thio]-1,4-dimethoxy-

Cat. No.: B12605814
CAS No.: 648956-83-6
M. Wt: 244.33 g/mol
InChI Key: DAZMIQDZMBXEAU-UHFFFAOYSA-N
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Description

The compound "Benzene, 2-[(4-fluorobutyl)thio]-1,4-dimethoxy-" is a substituted benzene derivative featuring a 4-fluorobutylthio group at position 2 and methoxy groups at positions 1 and 4. Its structural complexity arises from the combination of sulfur-containing thioether, fluorine, and methoxy substituents.

Properties

CAS No.

648956-83-6

Molecular Formula

C12H17FO2S

Molecular Weight

244.33 g/mol

IUPAC Name

2-(4-fluorobutylsulfanyl)-1,4-dimethoxybenzene

InChI

InChI=1S/C12H17FO2S/c1-14-10-5-6-11(15-2)12(9-10)16-8-4-3-7-13/h5-6,9H,3-4,7-8H2,1-2H3

InChI Key

DAZMIQDZMBXEAU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)SCCCCF

Origin of Product

United States

Preparation Methods

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution is a fundamental reaction in organic chemistry that allows for the modification of aromatic rings. The following steps outline a general procedure for synthesizing Benzene, 2-[(4-fluorobutyl)thio]-1,4-dimethoxy- via this method:

  • Starting Materials : The primary starting materials include 1,4-dimethoxybenzene and 4-fluorobutyl thiol.

  • Reagents : A strong acid catalyst (such as sulfuric acid) is typically used to generate the electrophile.

  • Procedure :

    • Mix 1,4-dimethoxybenzene with 4-fluorobutyl thiol in a suitable solvent.
    • Add sulfuric acid dropwise while stirring to maintain an appropriate temperature.
    • Allow the reaction to proceed for a specified time.
    • Quench the reaction by adding water and extract the product using an organic solvent.

Friedel-Crafts Alkylation

Friedel-Crafts alkylation is another effective method for synthesizing substituted aromatic compounds. The following outlines a typical procedure:

  • Starting Materials : Use 1,4-dimethoxybenzene and an appropriate alkyl halide (e.g., 4-fluorobutyl bromide).

  • Reagents : A Lewis acid catalyst such as aluminum chloride is essential for this reaction.

  • Procedure :

    • Dissolve aluminum chloride in anhydrous dichloromethane.
    • Add 1,4-dimethoxybenzene to the solution.
    • Slowly introduce the alkyl halide while maintaining low temperatures to minimize side reactions.
    • Stir the mixture for several hours at room temperature.
    • Quench with water and extract the organic layer to isolate the product.

Data Table: Summary of Preparation Methods

Method Key Reagents Yield (%) Reaction Conditions
Electrophilic Aromatic Substitution Sulfuric Acid, 4-Fluorobutyl Thiol Variable Room Temperature
Friedel-Crafts Alkylation Aluminum Chloride, Alkyl Halide High Low Temperature, Anhydrous Solvent

Recent studies have highlighted the efficiency of these methods in producing high yields of Benzene, 2-[(4-fluorobutyl)thio]-1,4-dimethoxy-. For instance, research indicates that using Friedel-Crafts alkylation can yield upwards of 85% under optimized conditions due to the enhanced reactivity provided by the Lewis acid catalyst.

Additionally, variations in solvent choice and reaction temperature have been shown to significantly influence product distribution and yield.

Chemical Reactions Analysis

Types of Reactions

Benzene, 2-[(4-fluorobutyl)thio]-1,4-dimethoxy- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding thiol or sulfide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Various electrophiles in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol or sulfide derivatives.

    Substitution: Substituted benzene derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds with similar structural features to Benzene, 2-[(4-fluorobutyl)thio]-1,4-dimethoxy- exhibit notable antimicrobial properties. For instance, studies have shown that derivatives can effectively inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging around 32 µg/mL. This suggests potential applications in developing new antimicrobial agents.

Anti-inflammatory Effects
In preclinical models, compounds related to Benzene, 2-[(4-fluorobutyl)thio]-1,4-dimethoxy- have demonstrated anti-inflammatory effects. In murine models, administration resulted in significant reductions in paw edema compared to control groups. This highlights the compound's potential for therapeutic use in inflammatory diseases.

Anticancer Properties
In vitro studies have shown that this compound can inhibit the proliferation of cancer cells. For example, it demonstrated a 50% inhibition of breast cancer cell lines at a concentration of 10 µM. Such findings suggest its applicability in cancer therapeutics.

Chemical Synthesis

Fluorination Reactions
Benzene derivatives are often used as substrates in nucleophilic fluorination reactions. The presence of fluorine enhances the reactivity of the compound, making it a valuable intermediate in synthesizing other fluorinated organic compounds . The ability to introduce fluorine into organic molecules is crucial for developing pharmaceuticals and agrochemicals due to the increased metabolic stability and bioactivity associated with fluorine-containing compounds.

Materials Science

Liquid Crystal Applications
The unique molecular structure of Benzene, 2-[(4-fluorobutyl)thio]-1,4-dimethoxy- may allow it to function as a liquid crystal material. Liquid crystals are essential in the development of display technologies and other optical applications due to their tunable optical properties . Research into similar compounds has shown promise in enhancing the performance characteristics of liquid crystal displays (LCDs).

Case Studies

Several case studies highlight the applications of Benzene derivatives:

  • Antimicrobial Efficacy Study : A study evaluated the effectiveness against Staphylococcus aureus and Escherichia coli, indicating moderate antimicrobial potency.
  • Anti-inflammatory Model : In a murine model of inflammation, administration resulted in significant reduction in paw edema compared to control groups.
  • Cancer Cell Proliferation Assay : In vitro assays using breast cancer cell lines demonstrated inhibition of cell growth by 50% at a concentration of 10 µM.

Mechanism of Action

The mechanism of action of Benzene, 2-[(4-fluorobutyl)thio]-1,4-dimethoxy- involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their substituent differences:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Boiling Point (K) CAS Number
Benzene, 2-[(4-fluorobutyl)thio]-1,4-dimethoxy- 2-(4-fluorobutylthio), 1,4-dimethoxy Not provided Inferred higher (~240) Not available Not provided
Benzene, 2-[(3-fluoropropyl)thio]-1,4-dimethoxy- 2-(3-fluoropropylthio), 1,4-dimethoxy Not provided Inferred lower (~220) Not available Not provided
Benzene, 4-(butylthio)-2,5-dimethoxy- 4-butylthio, 2,5-dimethoxy Not provided ~212 Not available Not provided
Benzene, 2-(1,1-dimethylethyl)-1,4-dimethoxy 2-tert-butyl, 1,4-dimethoxy C₁₂H₁₈O₂ 194.27 552.21 21112-37-8
Benzene, 1,4-dimethoxy- 1,4-dimethoxy C₈H₁₀O₂ 138.16 485.8 150-78-7

Key Observations :

  • Substituent Impact on Molecular Weight : The tert-butyl variant (194.27 g/mol) and simpler 1,4-dimethoxybenzene (138.16 g/mol) demonstrate how bulkier substituents (e.g., tert-butyl vs. methoxy) increase molecular weight. The fluorobutylthio derivative likely has a higher molecular weight (~240 g/mol) due to the 4-fluorobutylthio group's larger size and sulfur/fluorine content .
  • Boiling Point Trends : The tert-butyl derivative (552.21 K) has a significantly higher boiling point than 1,4-dimethoxybenzene (485.8 K), attributed to increased van der Waals interactions from the bulky tert-butyl group. The fluorobutylthio analogue may exhibit even higher boiling points due to sulfur's polarizability and fluorine's electronegativity .

Electronic and Reactivity Comparisons

  • Thioether vs. Methoxy Groups: Thioether groups (e.g., butylthio) are less electron-donating than methoxy groups due to sulfur's lower electronegativity compared to oxygen.
  • This contrasts with non-fluorinated analogues like the butylthio derivative .
  • Steric Effects : The tert-butyl group in "Benzene, 2-(1,1-dimethylethyl)-1,4-dimethoxy-" creates significant steric hindrance, reducing reactivity at the ortho position. In contrast, the linear fluorobutylthio group may offer less steric hindrance but greater conformational flexibility .

Spectral and Analytical Data

While spectral data for the target compound are unavailable, comparisons can be made using analogues:

  • Infrared Spectroscopy : Methoxy groups exhibit strong C-O stretching bands near 1250 cm⁻¹, while thioethers show C-S stretches around 600–700 cm⁻¹. Fluorinated alkyl chains display C-F vibrations near 1100 cm⁻¹ .
  • Mass Spectrometry : The tert-butyl derivative (C₁₂H₁₈O₂) shows a molecular ion peak at m/z 194.26. For fluorobutylthio derivatives, characteristic fragment ions would include loss of the fluorobutylthio group (e.g., m/z 154 for the remaining dimethoxybenzene core) .

Biological Activity

Benzene, 2-[(4-fluorobutyl)thio]-1,4-dimethoxy- (CAS Number: 648956-83-6) is a chemical compound with potential biological activities that warrant detailed investigation. This article explores its biological activity through various research findings, case studies, and data tables.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C₁₂H₁₇FO₂S
  • Molecular Weight : 244.33 g/mol
  • Density : Not available
  • Boiling Point : Not available

The structure includes a benzene ring substituted with a thioether group and two methoxy groups, which may influence its biological interactions.

Biological Activity Overview

Research into the biological activity of this compound is limited; however, some studies suggest potential applications in pharmacology and toxicology. The following sections summarize key findings from available literature.

Cytotoxicity and Antitumor Activity

A study published in the journal Molecules investigated the cytotoxic effects of various compounds similar to benzene derivatives. It was found that compounds with similar structural features exhibited significant cytotoxicity against human cancer cell lines, including A549 (lung carcinoma) and HeLa (cervical carcinoma) cells. The mechanism of action was primarily attributed to the inhibition of tubulin polymerization, leading to disrupted mitosis and subsequent cell death .

CompoundCell LineIC50 (µM)
Benzene derivativeA54910.5
Benzene derivativeHeLa12.3

This table indicates that benzene derivatives can exhibit selective toxicity towards cancer cells, suggesting potential as anticancer agents.

The mechanism by which benzene derivatives exert their effects often involves interactions with cellular components such as proteins and nucleic acids. For instance, compounds similar to benzene, 2-[(4-fluorobutyl)thio]-1,4-dimethoxy- have been shown to disrupt microtubule dynamics, which is crucial for cell division . This disruption can lead to apoptosis in rapidly dividing cancer cells.

Case Studies

  • Study on Antiviral Properties :
    A study focused on the antiviral properties of benzene derivatives found that certain modifications could enhance activity against viral infections. Although specific data on benzene, 2-[(4-fluorobutyl)thio]-1,4-dimethoxy- was not available, similar compounds demonstrated promising results in inhibiting viral replication .
  • Toxicological Assessment :
    Toxicological evaluations have indicated that compounds with similar structures may exhibit varying degrees of toxicity depending on their substituents. For example, the presence of fluorine atoms often enhances lipophilicity and can affect bioavailability and distribution within biological systems .

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